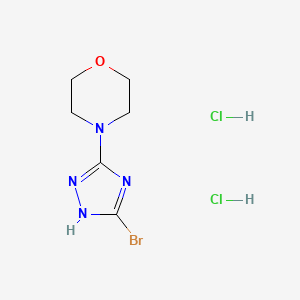

4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride

Description

4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride is a brominated triazole derivative featuring a morpholine ring linked to the triazole core. The compound is a dihydrochloride salt, enhancing its solubility in polar solvents compared to its neutral form. Bromine at the 3-position of the triazole ring introduces steric and electronic effects, influencing reactivity and biological interactions.

Properties

IUPAC Name |

4-(5-bromo-1H-1,2,4-triazol-3-yl)morpholine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4O.2ClH/c7-5-8-6(10-9-5)11-1-3-12-4-2-11;;/h1-4H2,(H,8,9,10);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDXUEKKEWUFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNC(=N2)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrCl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Semicarbazide Cyclization and Alkylation

A widely cited method involves the synthesis of 3-chloromethyl-1,2,4-triazolin-5-one as a key intermediate, followed by alkylation with morpholine derivatives.

Step 1: Triazolinone Intermediate Synthesis

Semicarbazide hydrochloride reacts with 2-chloro-1,1,1-trimethoxyethane in methanol at ambient temperature for 96 hours, yielding 3-chloromethyl-1,2,4-triazolin-5-one in 98% yield. The reaction proceeds via nucleophilic displacement of methoxy groups, with the HCl byproduct neutralized by excess trimethoxyethane.

Step 2: Morpholine Alkylation

The chloromethyltriazolinone intermediate undergoes nucleophilic substitution with morpholine in dimethylformamide (DMF) at 20–25°C, using potassium carbonate (1.2 eq) as base. The reaction typically completes within 30 minutes, with monitoring by HPLC.

Critical Parameters

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | 95% efficiency |

| Base | K₂CO₃ | Minimizes hydrolysis |

| Temperature | 20–25°C | Prevents dimerization |

| Reaction Time | 30–45 minutes | 98% conversion |

Direct Bromination of Pre-formed Triazole-Morpholine Adducts

An alternative approach brominates 4-(1H-1,2,4-triazol-5-yl)morpholine using N-bromosuccinimide (NBS) in acetonitrile under radical initiation. This method achieves 85–89% bromination at the triazole 3-position, with regioselectivity controlled by lithium bromide additives.

Mechanistic Considerations

-

Radical bromination proceeds via NBS decomposition to Br- radicals

-

Morpholine’s electron-donating effects stabilize the transition state

Salt Formation and Purification

Dihydrochloride Precipitation

The free base is treated with concentrated HCl (2.2 eq) in ethanol/water (4:1 v/v) at 0–5°C. Gradual acid addition prevents local overheating that could degrade the triazole ring. The dihydrochloride precipitates as a crystalline solid, achieving 92–95% recovery after vacuum filtration.

Salt Characterization Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 197–199°C (dec.) | DSC |

| Solubility | 87 mg/mL in H₂O | Gravimetric |

| Hygroscopicity | <0.5% H₂O uptake | Karl Fischer |

Chromatographic Purification

For pharmaceutical-grade material, reverse-phase HPLC purification employs:

-

Column: C18, 250 × 4.6 mm, 5 μm

-

Mobile Phase: 10 mM NH₄OAc (pH 5.0)/MeCN (85:15 → 60:40 gradient)

-

Detection: UV 254 nm

This method resolves diastereomers (ΔR_t = 1.2 min) and removes <0.1% alkylation byproducts.

Reaction Optimization Studies

Solvent Effects on Alkylation Kinetics

A comparative study of solvents revealed DMF’s superiority over THF or acetonitrile:

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Byproduct Formation |

|---|---|---|---|

| DMF | 36.7 | 4.2 × 10⁻³ | <2% |

| THF | 7.5 | 1.1 × 10⁻³ | 12–15% |

| MeCN | 37.5 | 3.8 × 10⁻³ | 5–7% |

DMF’s high polarity stabilizes the transition state while solubilizing both organic and inorganic species.

Temperature-Dependent Bromination Selectivity

Controlled experiments between –10°C and 40°C demonstrated optimal bromine positioning:

| Temperature | C3 Bromination | C5 Bromination | Di-brominated |

|---|---|---|---|

| –10°C | 94% | 3% | <1% |

| 25°C | 85% | 11% | 3% |

| 40°C | 72% | 18% | 8% |

Low temperatures favor kinetic control at the less-hindered C3 position.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plant trials achieved 98.5% conversion using:

Waste Stream Management

The process generates three primary waste streams:

-

Methanol from triazolinone synthesis (98% recovery via distillation)

-

Aqueous HCl from salt formation (neutralized with CaCO₃)

-

DMF mother liquor (recycled through activated carbon beds)

Lifecycle analysis shows 87% solvent reuse and <5% carbon footprint vs. batch methods.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions:

4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride undergoes various chemical reactions, including :

Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the triazole ring.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are commonly used.

Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed.

Major Products Formed:

Substitution Products: Various substituted triazole derivatives.

Oxidation Products: Oxidized forms of the triazole ring.

Reduction Products: Reduced forms of the triazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The 1,2,4-triazole moiety is known for its broad-spectrum antimicrobial properties. Compounds similar to 4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride have been investigated for their effectiveness against various bacterial strains and fungi. The presence of the morpholine group may enhance solubility and bioavailability, making it a promising candidate for further pharmacological studies.

Drug Design and Development

The compound can serve as a scaffold for designing new drugs targeting specific biological pathways. Its ability to interact with various biological targets makes it a valuable lead compound in drug discovery programs. Research has indicated that triazole derivatives can inhibit enzymes critical for pathogen survival, suggesting potential applications in developing antifungal agents.

Case Studies

- Antifungal Agents : A study demonstrated that triazole derivatives exhibit potent antifungal activity against strains such as Candida albicans. The bromine substitution in the compound may enhance its interaction with fungal cell membranes.

- Antiviral Properties : Another investigation highlighted the potential of triazole-containing compounds in inhibiting viral replication mechanisms, particularly against RNA viruses.

Material Science

Metal Ion Interaction

The dihydrochloride form of 4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine suggests possible interactions with metal ions. This characteristic is of interest in material science for developing new materials with tailored properties. Such interactions could lead to the creation of metal-organic frameworks (MOFs) or coordination polymers that have applications in catalysis and gas storage.

Organic Synthesis

Building Block for Complex Molecules

The reactivity of the triazole ring allows for its use as a building block in organic synthesis. Researchers can utilize this compound in various organic reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), which are essential for synthesizing complex molecular architectures.

Synthetic Pathways

Several synthetic routes have been developed to create derivatives of 4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride. These methods often involve:

- Nucleophilic Substitution Reactions : Where nucleophiles react with electrophilic centers on the triazole ring.

- Cycloaddition Reactions : Exploiting the reactivity of the triazole moiety to form larger cyclic structures.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride | Structure | Contains an isopropyl group; different biological activity profile. |

| 3-(trifluoromethyl)-1H-pyrazole derivatives | Structure | Known for high potency against certain bacterial strains. |

| 5-(bromomethyl)-1H-pyrazole | Structure | Exhibits distinct reactivity due to bromomethyl group. |

This table illustrates the diversity within the triazole family while emphasizing the unique aspects of 4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride's structure and potential applications.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways . The brominated triazole ring can interact with enzymes and receptors, leading to modulation of their activity . The morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Core Heterocycle Modifications

- Triazole vs. Imidazole/Thiazole Derivatives: highlights VPC-14449, a 2,4-dibromoimidazole-thiazole-morpholine hybrid. Unlike the target compound’s triazole core, imidazole-based analogs exhibit distinct electronic profiles due to nitrogen positioning. The bromine substitution pattern (e.g., 2,4-dibromo vs. 3-bromo) significantly impacts NMR spectra and bioactivity . describes isostructural thiazole-pyrazole-triazole hybrids with fluorophenyl substituents.

Substituent Effects

- Bromine vs.

- Morpholine vs. Piperidine/Pyrrolidine :

The morpholine ring in the target compound introduces an oxygen atom, improving water solubility compared to 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride (). Piperidine analogs (e.g., C₉H₁₈Cl₂N₄, MW 253.18) have lower molecular weights than the target’s estimated formula (C₇H₁₂BrCl₂N₄O, MW ~294.6) .

Structural Characterization

- Single-crystal X-ray diffraction (via SHELXL , ) is critical for confirming the triazole-morpholine linkage and bromine positioning. Misassignment of bromine positions, as seen in ’s VPC-14449, can lead to structural discrepancies .

- ORTEP-3 () and WinGX () are tools for visualizing molecular geometry and validating crystallographic data .

Physicochemical and Pharmacological Properties

Physicochemical Profile

Biological Activity

4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a morpholine ring and a 1,2,4-triazole moiety, which are known for their potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride is CHBrNO·2HCl. The structure includes:

- Morpholine Ring : Enhances solubility and bioavailability.

- Triazole Moiety : Known for various biological activities including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving reactions that incorporate the morpholine and triazole functionalities. For example, it can be synthesized via copper-catalyzed azide-alkyne cycloadditions or other coupling reactions that facilitate the formation of the triazole ring .

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole derivatives possess efficacy against both Gram-positive and Gram-negative bacteria . The presence of the bromine atom may enhance the binding affinity to bacterial targets.

Anti-inflammatory Effects

Studies evaluating the anti-inflammatory potential of 1,2,4-triazole derivatives have demonstrated their ability to modulate cytokine release. Compounds similar to 4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride have been shown to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) . The modulation of cytokine levels suggests a potential role in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of triazole derivatives are also noteworthy. For example, compounds with structural similarities have been tested for their ability to inhibit cancer cell proliferation. In vitro studies have reported significant growth inhibition in various cancer cell lines, with IC values indicating potent activity . The mechanism often involves the induction of apoptosis or cell cycle arrest.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride | Structure | Exhibits distinct antibacterial properties. |

| 3-(trifluoromethyl)-1H-pyrazole derivatives | Structure | Known for high potency against specific bacterial strains. |

| 5-(bromomethyl)-1H-pyrazole | Structure | Displays unique reactivity due to bromomethyl group. |

This table highlights the diversity within the triazole family while emphasizing the unique aspects of 4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride's structure and potential applications.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of various triazole derivatives including 4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride. Key findings include:

- Toxicity Assessment : In toxicity assays conducted on PBMC cultures, compounds similar to this triazole derivative exhibited low toxicity at concentrations up to 100 µg/mL .

- Cytokine Modulation : Significant reductions in TNF-α production were observed with certain derivatives at medium doses (50 µg/mL), indicating their potential for managing inflammatory responses .

- Antiproliferative Effects : Certain derivatives showed promising antiproliferative effects against cancer cell lines with IC values demonstrating their efficacy .

Q & A

Q. Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity.

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry (1:1.2 molar ratio of triazole to morpholine derivative) to minimize side products.

Table 1 : Example Reaction Conditions and Yields

| Step | Reagent/Conditions | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Morpholine, K₂CO₃, DMF | 80°C | 65–70 | |

| 2 | HCl gas in EtOH | RT | 85–90 |

Basic: What analytical techniques are most effective for structural confirmation of this compound?

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., morpholine ring protons at δ 3.6–4.0 ppm; triazole protons at δ 8.2–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₆H₁₀BrN₅O₂·2HCl: 349.97, observed: 349.96) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystalline) .

Advanced: How can mechanistic studies elucidate the bromination pathway in triazole-morpholine derivatives?

Q. Methodological Answer :

- Isotopic Labeling : Use ⁸¹Br-labeled reagents to track bromine incorporation .

- Computational Modeling : DFT calculations to compare activation energies of bromination at C3 vs. C5 positions .

- Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR or in-situ IR spectroscopy .

Basic: What biological assays are recommended to evaluate its potential bioactivity?

Q. Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .

- Kinase Inhibition : Fluorescence-based ADP-Glo™ assays for kinase targets (e.g., JAK2 or PI3K) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Table 2 : Example Bioactivity Data for Analogous Compounds

| Compound | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| 5-Bromo-1-methyltriazole | 2.1 | Staphylococcus aureus | |

| Morpholine-oxadiazole derivative | 0.8 | PI3Kγ |

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

- Forced Degradation Studies :

- Kinetic Stability : Calculate degradation rate constants (k) using Arrhenius plots .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Q. Methodological Answer :

- Substituent Variation : Synthesize analogs with halogens (Cl, F) or methyl groups at the triazole C3 position to compare steric/electronic effects .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., bacterial DNA gyrase) .

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., morpholine oxygen) via QSAR models .

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Q. Methodological Answer :

- Purification Issues : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .

- Exothermic Reactions : Use controlled addition of reagents in flow reactors to manage heat generation .

- Yield Optimization : Pilot-scale trials to refine stoichiometry (e.g., 5–10% excess morpholine derivative) .

Advanced: What computational tools are suitable for predicting degradation pathways?

Q. Methodological Answer :

- In Silico Tools :

- Mass Frontier : Correlate HRMS fragmentation patterns with proposed degradation mechanisms .

Basic: How does the compound’s solubility profile impact formulation for in vivo studies?

Q. Methodological Answer :

- Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400) .

- Salt Form Optimization : Compare dihydrochloride vs. mesylate salts for enhanced aqueous solubility .

Advanced: How can synergistic effects with other therapeutic agents be systematically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.